Manidipine hydrochloride is a long-acting dihydropyridine calcium antagonist. [] It belongs to the class of drugs known as calcium channel blockers. [] In scientific research, Manidipine is primarily used as a tool to investigate cardiovascular physiology, particularly in the context of hypertension and its impact on various organ systems. []
Manidipine is derived from the piperazine family, specifically from 1-benzhydryl-4-(2-hydroxyethyl)piperazine. It falls under the category of dihydropyridine derivatives, which are well-known for their antihypertensive effects. The compound is recognized for its dual action: it not only lowers blood pressure but also has a favorable effect on renal function, making it beneficial for patients with concomitant renal impairment.
The synthesis of manidipine typically involves several key steps:
Manidipine has a complex molecular structure characterized by a dihydropyridine core. The molecular formula is , and its molecular weight is approximately 342.43 g/mol. The structure features:
The chemical structure can be represented as follows:
Manidipine participates in various chemical reactions primarily during its synthesis. Key reactions include:
These reactions are typically carried out under controlled conditions to ensure high yield and purity.
Manidipine exerts its pharmacological effects primarily through the inhibition of calcium ion influx into vascular smooth muscle cells. This action leads to:
Additionally, manidipine has been shown to have a prolonged duration of action due to its slow dissociation from calcium channels, providing sustained antihypertensive effects .
Manidipine exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Manidipine is primarily used for:
Research continues into its potential applications in combination therapies for cardiovascular diseases due to its unique pharmacological profile .
Manidipine was patented in 1982 by researchers at Takeda Pharmaceutical Company as part of efforts to develop long-acting dihydropyridine calcium channel blockers with improved vascular selectivity. It received initial regulatory approval for medical use in 1990, primarily for hypertension management [1] [4]. The drug was designed to overcome limitations of earlier calcium channel blockers, such as short duration of action and reflex tachycardia. Key milestones include the first clinical trials demonstrating its antihypertensive efficacy in the late 1980s and subsequent international approvals under brand names including Manyper, Caldine, and Iperten [1] [3]. The development of manidipine represented a strategic advancement in cardiovascular pharmacology, focusing on enhanced receptor binding kinetics and tissue selectivity.
Manidipine (chemical name: (±)-2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate) belongs to the dihydropyridine class of calcium channel blockers. Its molecular formula is C₃₅H₃₈N₄O₆, with a molar mass of 610.711 g·mol⁻¹ [1] [4] [8]. The compound features a 1,4-dihydropyridine ring core substituted at position 4 with a 3-nitrophenyl group, which is critical for calcium channel blocking activity. Unique structural elements include:
Table 1: Key Chemical Properties of Manidipine
Property | Value/Description |
---|---|
Molecular Formula | C₃₅H₃₈N₄O₆ |
Molar Mass | 610.711 g·mol⁻¹ |
CAS Number | 89226-50-6 |
Crystal Form (HCl salt) | Dihydrochloride salt (CAS 89226-75-5) |
Lipophilicity | High (log P ≈ 5.11) |
Protein Binding | 99% bound to plasma proteins |
Stereochemistry | Racemic mixture (±) |
The synthesis of manidipine involves a multi-step process:
Table 2: Synthesis Pathway for Manidipine
Step | Reactants | Product | CAS Number |
---|---|---|---|
1 | N-(2-hydroxyethyl)piperazine + Benzhydryl Bromide | 2-(4-Benzhydrylpiperazin-1-yl)ethanol | 10527-64-7 |
2 | Intermediate 3 + Diketene | 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate | 89226-49-3 |
3 | Intermediate 5 + 3-Nitrobenzaldehyde + Methyl 3-aminocrotonate | Manidipine | 89226-50-6 |
The dihydrochloride salt form (C₃₅H₄₀Cl₂N₄O₆; MW 683.63) is commonly used in pharmaceutical formulations due to improved crystallinity and stability [7] [8].
Manidipine is classified as a third-generation dihydropyridine calcium channel blocker, characterized by:
Table 3: Generational Classification of Dihydropyridine Calcium Channel Blockers
Generation | Examples | Key Characteristics |
---|---|---|
First | Nifedipine (instant release) | Short duration, rapid onset, reflex tachycardia |
Second | Felodipine, Isradipine | Modified release formulations, moderate duration |
Third | Manidipine, Amlodipine, Lercanidipine | High lipophilicity, prolonged receptor binding, vascular selectivity |
Fourth | Cilnidipine | Dual L/N-type blockade, sympatholytic effects |
The pharmacological significance of third-generation dihydropyridines like manidipine lies in their organ-protective potential beyond blood pressure reduction. By blocking T-type channels in renal glomeruli (expressed in efferent arterioles), manidipine reduces proteinuria and glomerular hypertension [9] [10]. Additionally, its PPARγ (peroxisome proliferator-activated receptor gamma) activation in adipocytes contributes to improved insulin sensitivity in hypertensive patients with metabolic syndrome, a property not observed with earlier dihydropyridines [9]. These characteristics position manidipine as a therapeutically distinct agent within the dihydropyridine class, particularly for patients with hypertension complicated by renal impairment or metabolic disorders [6] [9] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0